molecular formula C8H10BrNO B3049988 3-Bromo-4-(3-hydroxypropyl)pyridine CAS No. 229184-01-4

3-Bromo-4-(3-hydroxypropyl)pyridine

Cat. No. B3049988
M. Wt: 216.07 g/mol
InChI Key: UFMZEYFJEDBAGO-UHFFFAOYSA-N
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Patent
US06555557B1

Procedure details

Diisopropylamine (7.1 g, 70 mmol) is dissolved in THF (100 ml), and thereto is added a solution of n-butyl lithium in hexane (35.7 ml, 60 mmol) at −70° C., and the mixture is stirred for 15 minutes. Then, to the mixture is added a solution of 3-bromo-4-methylpyridine (8.6 g, 50 mmol) in THF (30 ml). Ten minutes thereafter, to the mixture is added ethylene oxide (2.6 g, 60 mmol), and the mixture is warmed to 0° C. over a period of time for one hour. The reaction is quenched with a saturated brine (50 ml), and the mixture is extracted with ethyl acetate (150 ml×2). The organic layer is washed with a saturated brine (100 ml×2), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (eluent: ethyl acetate/hexane) to give the title compound (8.5 g) as a pale yellow oil.
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35.7 mL
Type
reactant
Reaction Step Two
Quantity
8.6 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[Br:19][C:20]1[CH:21]=[N:22][CH:23]=[CH:24][C:25]=1[CH3:26].[CH2:27]1[O:29][CH2:28]1>C1COCC1>[Br:19][C:20]1[CH:21]=[N:22][CH:23]=[CH:24][C:25]=1[CH2:26][CH2:27][CH2:28][OH:29]

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
35.7 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
8.6 g
Type
reactant
Smiles
BrC=1C=NC=CC1C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
2.6 g
Type
reactant
Smiles
C1CO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is quenched with a saturated brine (50 ml)
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl acetate (150 ml×2)
WASH
Type
WASH
Details
The organic layer is washed with a saturated brine (100 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography (eluent: ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=NC=CC1CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.